2-(4-エトキシベンゾイル)-4-メチルピリジン

説明

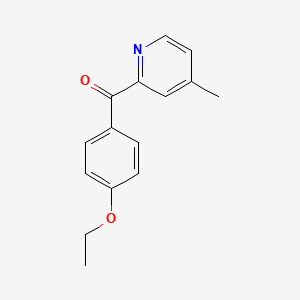

2-(4-Ethoxybenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Ethoxybenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxybenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

貴金属回収のための溶媒抽出

この化合物は、金(Au III)、銀(Ag I)、パラジウム(Pd II)、白金(Pt II)などの貴金属イオンを水溶液から回収するための溶媒抽出プロセスで使用されてきました。 この用途は、特に電子廃棄物のリサイクルや産業廃水の処理の文脈において関連しています .

高分子膜分離

溶媒抽出に加えて、「2-(4-エトキシベンゾイル)-4-メチルピリジン」は、高分子膜における効果的なキャリアとして機能します。 この方法は、貴金属イオンの分離に使用され、溶媒抽出の動的プロセスに対する静的代替手段を提供します .

錯体化研究における分光光度法

この化合物がさまざまな金属イオンと形成する錯体の安定度定数は、分光光度法を使用して決定できます。 この用途は、金属イオン回収プロセスにおける化合物の効率を理解するために不可欠です .

バイオエタノール生産における触媒作用

「2-(4-エトキシベンゾイル)-4-メチルピリジン」とは直接関係しませんが、類似の化合物が、バイオエタノール生産を促進するための農業廃棄物の前処理における触媒として使用されてきました。 これは、再生可能エネルギー分野における「2-(4-エトキシベンゾイル)-4-メチルピリジン」の潜在的な触媒用途を示唆しています .

生物活性

2-(4-Ethoxybenzoyl)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and case studies.

- Chemical Structure : The compound features a pyridine ring substituted with an ethoxybenzoyl group at the 2-position and a methyl group at the 4-position.

- CAS Number : 1187163-94-5

Synthesis

The synthesis of 2-(4-Ethoxybenzoyl)-4-methylpyridine typically involves the reaction of 4-ethoxybenzoyl chloride with 4-methylpyridine in the presence of a base such as triethylamine. The reaction is generally conducted under reflux conditions to ensure complete conversion.

Antimicrobial Activity

Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Ethoxybenzoyl)-4-methylpyridine have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 2-(4-Ethoxybenzoyl)-4-methylpyridine | E. coli | 85.5 |

| Similar Compound X | S. aureus | 78.3 |

This data suggests that modifications in the substituents on the pyridine ring can enhance antibacterial activity, likely due to increased lipophilicity and better membrane penetration.

Anticancer Activity

The anticancer potential of 2-(4-Ethoxybenzoyl)-4-methylpyridine has been investigated in various human tumor cell lines. Studies reveal moderate cytotoxicity against lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.7 | Inhibition of tubulin polymerization |

| HeLa | 18.3 | Induction of apoptosis |

The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various pyridine derivatives, including 2-(4-Ethoxybenzoyl)-4-methylpyridine. Results showed that this compound had one of the highest inhibition rates against E. coli, indicating its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of several pyridine derivatives on cancer cell lines. The findings highlighted that 2-(4-Ethoxybenzoyl)-4-methylpyridine exhibited significant selective toxicity towards A549 cells compared to normal breast epithelial cells, suggesting its potential for targeted cancer therapy .

The biological activity of 2-(4-Ethoxybenzoyl)-4-methylpyridine can be attributed to its ability to interact with cellular targets:

- Tubulin Binding : The compound may bind to tubulin, preventing its polymerization and disrupting mitotic spindle formation.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that this compound could induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways.

特性

IUPAC Name |

(4-ethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-3-18-13-6-4-12(5-7-13)15(17)14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVLLWQTXKLCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901241797 | |

| Record name | (4-Ethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-94-5 | |

| Record name | (4-Ethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。